Selective Cysteine Protease Inhibition Profile of WRR-483 Versus K11777
WRR-483 exhibits a quantitatively different off-target inhibition profile against mammalian cysteine cathepsins compared to the clinical candidate K11777. While K11777 inhibits cathepsin L with an IC50 of 0.2 nM, WRR-483 displays a significantly reduced potency of 53 ± 4 nM (265-fold higher IC50) against this same protease [1]. Similarly, WRR-483 shows markedly lower inhibition of cathepsin V (IC50 = 335 ± 4 nM vs. 1.2 nM for K11777; 279-fold difference) and papain (IC50 = 373 ± 44 nM vs. 0.4 nM for K11777; 932-fold difference) [1]. These differential selectivity data are derived from the same experimental system and are directly comparable.
| Evidence Dimension | IC50 for inhibition of mammalian cysteine proteases (off-target selectivity) |
|---|---|
| Target Compound Data | Cathepsin L: 53 ± 4 nM; Cathepsin V: 335 ± 4 nM; Papain: 373 ± 44 nM |
| Comparator Or Baseline | K11777: Cathepsin L: 0.2 nM; Cathepsin V: 1.2 nM; Papain: 0.4 nM |
| Quantified Difference | 265-fold (Cathepsin L), 279-fold (Cathepsin V), 932-fold (Papain) higher IC50 for WRR-483, indicating lower off-target inhibition |
| Conditions | In vitro enzyme inhibition assay using recombinant human cathepsins; IC50 values determined under identical assay conditions for both compounds; data presented in Table 6 of the primary publication |
Why This Matters
This differential off-target profile is critical for researchers selecting a cruzain inhibitor where minimizing confounding effects on mammalian cathepsins is essential for data interpretation or for evaluating target-specific antiparasitic activity.
- [1] Chen YT, Brinen LS, Kerr ID, Hansell E, Doyle PS, McKerrow JH, Roush WR. Table 6: Inhibition of other proteases by K11777 and WRR-483. In: In vitro and in vivo studies of the trypanocidal properties of WRR-483 against Trypanosoma cruzi. PLoS Negl Trop Dis. 2010;4(9):e825. PMCID: PMC2939063. View Source
